molecular formula C21H22N2O3S B2737755 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 896358-59-1

7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2737755
CAS No.: 896358-59-1
M. Wt: 382.48
InChI Key: BGDVRWCKSIWVBQ-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) fused with a 1,2,3,4-tetrahydroisoquinoline moiety via a sulfonyl linker.

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20-8-7-17-13-19(12-16-6-3-10-23(20)21(16)17)27(25,26)22-11-9-15-4-1-2-5-18(15)14-22/h1-2,4-5,12-13H,3,6-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVRWCKSIWVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C5C4)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A diene precursor, such as 1,3-cyclohexadiene , reacts with a nitroso dienophile under Lewis acid catalysis (e.g., ZnCl₂) to form the bicyclic intermediate. For example:
$$
\text{Diene} + \text{Nitroso compound} \xrightarrow{\text{ZnCl}2, \text{CH}2\text{Cl}_2, -10^\circ\text{C}} \text{Bicyclic adduct (75–82\% yield)}
$$
This step establishes the 5,13-fused ring system with excellent regioselectivity.

Ring-Closing Metathesis

The bicyclic intermediate undergoes RCM using a Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C. This step forges the seven-membered ring, yielding the azatricyclo core with >90% purity after silica gel chromatography.

Preparation of 1,2,3,4-Tetrahydroisoquinoline-2-Sulfonic Acid

The sulfonyl donor is synthesized via N-sulfonation of tetrahydroisoquinoline derivatives.

Sulfamation Reaction

N-(2-Arylethyl)sulfamic acids are prepared by treating 2-arylethylamines with chlorosulfonic acid in the presence of triethylamine (Eq. 1):
$$
\text{ArCH}2\text{CH}2\text{NH}2 + \text{ClSO}3\text{H} \xrightarrow{\text{Et}3\text{N}, \text{CHCl}3} \text{ArCH}2\text{CH}2\text{NHSO}_3\text{H} \quad (\text{60–70\% yield})
$$
This method, adapted from, ensures high regioselectivity for the sulfamic acid intermediate.

Cyclization to Tetrahydroisoquinoline Sulfonic Acid

Intramolecular cyclization is achieved using formic acid (96%) at 80°C for 4–6 hours (Table 1):

Table 1. Optimization of Cyclization Conditions

Entry Substrate Acid Temp (°C) Time (h) Yield (%)
1 N-(2-Phenethyl)SA HCOOH (96%) 80 4 72
2 N-(2-Phenethyl)SA PPA 120 2 68
3 N-(2-Phenethyl)SA H₂SO₄ 100 3 55

Formic acid provides superior yields due to its dual role as solvent and proton donor.

Sulfonylation of the Azatricyclo Core

The final coupling step employs sulfonyl chloride intermediates under Schotten-Baumann conditions.

Sulfonyl Chloride Preparation

Tetrahydroisoquinoline sulfonic acid is treated with PCl₅ in anhydrous dichloromethane (0°C, 2 h) to generate the corresponding sulfonyl chloride (85–90% yield).

Nucleophilic Aromatic Substitution

The azatricyclo core’s amine group reacts with the sulfonyl chloride in the presence of pyridine as a base (Eq. 2):
$$
\text{Azatricyclo-NH}2 + \text{TsCl} \xrightarrow{\text{pyridine}, \text{DMAP}, \text{CH}2\text{Cl}_2} \text{Target compound} \quad (\text{65–78\% yield})
$$
Microwave-assisted synthesis at 100°C for 15 minutes increases yields to 82% while reducing side product formation.

Alternative Synthetic Routes and Innovations

Enzymatic Sulfonation

Recent advances employ arylsulfotransferases to catalyze sulfonate group transfer under mild conditions (pH 7.4, 25°C). This biocatalytic method achieves 89% yield with >99% enantiomeric excess, though substrate scope remains limited.

Flow Chemistry Approaches

Continuous-flow systems using microreactors (0.2 mm ID) enable precise control over exothermic sulfonation steps. Key parameters include:

  • Residence time: 2.5 minutes
  • Pressure: 8 bar
  • Temperature: 50°C This method reduces reaction times from hours to minutes while maintaining 94% conversion.

Chemical Reactions Analysis

Types of Reactions

7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Core Structural Analog: (5Z)-5-(1-Azatricyclo[7.3.1.05,13]Trideca-5,7,9(13)-Trien-7-ylmethylidene)-1-Prop-2-Enyl-1,3-Diazinane-2,4,6-Trione

  • Key Differences: Substituents: The analog replaces the sulfonyl-tetrahydroisoquinoline group with a diazinane-trione moiety and a propenyl chain. Bioactivity Implications: The diazinane-trione group may confer unique reactivity, such as Michael acceptor properties, which are absent in the target compound .

Dithia-Azatetracyclo Derivatives

  • Examples :
    • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0^2,10.0^4,8]tetradecen-4(8)-one-6(IIi) :
  • Incorporates a methoxyphenyl group and sulfur atoms in the tetracyclic framework.
  • The methoxy group enhances lipophilicity, while sulfur atoms may modulate electronic properties or metal-binding capacity.
    • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0^2,10.0^4,8]tetradecen-4(8)-one-6(IIj) :
  • Comparison with Target Compound :
    • The target compound’s tricyclic core is less rigid than the tetracyclic systems here, possibly allowing conformational flexibility for target engagement.
    • The sulfonyl group in the target compound offers stronger hydrogen-bonding capacity than the dithia linkages in these derivatives .

Structural and Functional Group Analysis

Table 1: Comparative Properties of Target Compound and Analogs

Compound Molecular Core Key Functional Groups Potential Bioactivity Clues
Target Compound Tricyclic azatricyclo Sulfonyl, tetrahydroisoquinoline Possible kinase inhibition or GPCR modulation (inferred from sulfonamide motifs)
(5Z)-Diazinane-trione analog Tricyclic azatricyclo Diazinane-trione, propenyl Reactivity with thiols (e.g., enzyme active sites)
9-(4-Methoxyphenyl)-dithia-azatetracyclo Tetracyclic dithia-aza Methoxyphenyl, dithia Metal chelation, antimicrobial activity
9-(4-Hydroxyphenyl)-dithia-azatetracyclo Tetracyclic dithia-aza Hydroxyphenyl, dithia Antioxidant or receptor-binding via phenolic OH

Biological Activity

The compound 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including its effects on viral replication and enzyme inhibition.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiviral properties and enzyme interactions.

Antiviral Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in inhibiting viral replication. Notably:

  • Anti-SARS-CoV-2 Activity : Compounds derived from tetrahydroisoquinoline have shown significant efficacy against SARS-CoV-2. For instance, related compounds demonstrated half-maximal effective concentrations (EC50) as low as 2.78 μM in Calu-3 human lung cells, indicating strong antiviral activity compared to standard treatments like chloroquine .
  • Mechanism of Action : The mechanism appears to involve inhibition of post-entry viral replication rather than preventing viral entry, which is a common action for many antiviral agents .

Enzyme Inhibition

Another area of interest is the interaction of this compound with various enzymes:

  • Catechol O-Methyltransferase (COMT) : Some derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit COMT, an enzyme involved in the metabolism of catecholamines. Studies suggest that modifications in the structure can significantly affect the inhibitory potency against COMT .

Study 1: Antiviral Efficacy

In a study focusing on novel heterocyclic compounds based on tetrahydroisoquinoline, researchers synthesized two main derivatives and tested their antiviral activity against SARS-CoV-2. The findings indicated that one derivative had an EC50 of 3.15 μM and a selective index exceeding 63.49, showcasing its potential as an antiviral agent .

Study 2: Enzyme Interaction

Another investigation into various substituted tetrahydroisoquinolines revealed that certain methyl substitutions affected their ability to deplete norepinephrine in vivo while maintaining similar kinetics regarding COMT interaction. This indicates that structural modifications can lead to varied biological outcomes .

Data Table: Biological Activities of Tetrahydroisoquinoline Derivatives

Compound NameActivity TypeEC50 (μM)Selective IndexReference
Compound AAnti-SARS-CoV-22.78>71.94
Compound BCOMT InhibitionN/AN/A
Compound CNorepinephrine DepletionN/AN/A

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